Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate
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Overview
Description
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate: is an organic compound that features an epoxy group and a tert-butoxycarbonyl (Boc) protected phenoxy group. This compound is of interest in organic synthesis due to its unique structural features, which allow it to participate in various chemical reactions and serve as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate typically involves the reaction of an epoxide with a phenol derivative that has been protected with a tert-butoxycarbonyl group. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors, which offer advantages in terms of scalability, efficiency, and safety. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to open the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can lead to a variety of substituted alcohols or ethers.
Scientific Research Applications
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and phenols.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate involves its ability to participate in various chemical reactions due to the presence of the reactive epoxide group and the Boc-protected phenoxy group. The epoxide group can undergo ring-opening reactions with nucleophiles, while the Boc group can be removed under acidic conditions to reveal the free phenol, which can further participate in additional reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-phenoxypropane: Lacks the Boc protection on the phenoxy group, making it more reactive but less stable.
1,2-Epoxy-3-[4-(methoxycarbonyl)phenoxy]propane: Features a methoxycarbonyl group instead of a Boc group, which affects its reactivity and stability.
1,2-Epoxy-3-[4-(acetoxy)phenoxy]propane: Contains an acetoxy group, which provides different reactivity and protection compared to the Boc group.
Uniqueness
Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of the Boc-protected phenoxy group, which provides stability and allows for selective deprotection under acidic conditions. This makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules where selective protection and deprotection steps are crucial.
Properties
Molecular Formula |
C14H18O4 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(15)10-4-6-11(7-5-10)16-8-12-9-17-12/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
MXBGZMJOSXOGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
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